molecular formula C26H54F3NO3S B054743 Methyltrioctylammonium trifluoromethanesulfonate CAS No. 121107-18-4

Methyltrioctylammonium trifluoromethanesulfonate

Cat. No.: B054743
CAS No.: 121107-18-4
M. Wt: 517.8 g/mol
InChI Key: WYNCDLDEWVNKJX-UHFFFAOYSA-M
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Preparation Methods

Methyltrioctylammonium trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of trioctylamine with methyl iodide to form methyltrioctylammonium iodide, which is then reacted with trifluoromethanesulfonic acid to yield this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Methyltrioctylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid, methyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyltrioctylammonium trifluoromethanesulfonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group can form strong ionic interactions with other molecules, while the methyltrioctylammonium cation can stabilize these interactions. These properties make it effective in catalysis, stabilization of biological molecules, and other applications.

Comparison with Similar Compounds

Methyltrioctylammonium trifluoromethanesulfonate is unique compared to other similar compounds due to its combination of low volatility, high thermal stability, and excellent solvating abilities. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

methyl(trioctyl)azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNCDLDEWVNKJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047904
Record name Methyltrioctylammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-18-4
Record name Methyltricaprylylammonium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLTRICAPRYLYLAMMONIUM TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: Why is Methyltrioctylammonium trifluoromethanesulfonate added to the light-emitting polymer layer in PLECs?

A1: this compound is a type of organic ionic liquid. In PLECs, it is added in low concentrations (e.g., 2 wt%) to the light-emitting polymer, superyellow, to introduce mobile ions into the system [, ]. These mobile ions play a crucial role in enhancing the performance of PLECs in several ways:

    Q2: What are the advantages of using this compound compared to other ionic additives in PLECs?

    A2: Traditional PLECs often utilize ionic additives like polyethylene oxide (PEO) with lithium salts or other organic salts. These additives tend to phase separate from the hydrophobic light-emitting polymers, leading to reduced device performance and shorter lifetimes [].

    • Improved Lifetime: Research suggests that PLECs incorporating MATS demonstrate enhanced operational lifetimes compared to those using traditional ionic additives. This improvement is likely due to the reduced phase separation and enhanced stability provided by MATS [, ].

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